Diphenyl(vinyl)sulfonium trifluoromethanesulfonate
Description
Chemical Identity and CAS Registry Number
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is officially registered under Chemical Abstracts Service number 247129-88-0. The compound possesses the molecular formula C₁₅H₁₃F₃O₃S₂ with a molecular weight of 362.4 grams per mole. The precise molecular weight has been computed through advanced analytical methods, with the PubChem database providing the most recent calculations based on their 2025.04.14 release.
The compound exists as a salt composed of two distinct ionic components: the ethenyldiphenylsulfonium cation and the trifluoromethanesulfonate anion. This ionic structure contributes significantly to its chemical properties and reactivity patterns. The International Union of Pure and Applied Chemistry designation for this compound is ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate, which accurately reflects its structural composition and ionic nature.
Multiple synonymous names exist for this compound in the chemical literature, reflecting its importance and widespread use. The most commonly employed alternative designations include diphenylvinylsulfonium triflate, ethenyldiphenylsulfanium trifluoromethanesulfonate, and sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate. The compound has been assigned the MDL number MFCD22123284, which serves as an additional unique identifier in chemical databases.
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 247129-88-0 | |
| Molecular Formula | C₁₅H₁₃F₃O₃S₂ | |
| Molecular Weight | 362.4 g/mol | |
| MDL Number | MFCD22123284 | |
| PubChem CID | 12003642 |
The structural representation using Simplified Molecular Input Line Entry System notation is C=CS+C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-], which provides a computational description of the molecular architecture including the vinyl group attachment to the sulfonium center and the separate trifluoromethanesulfonate anion.
Historical Development and Discovery
The historical development of this compound traces back to fundamental research on vinylsulfonium chemistry that began over a century ago. The first vinylsulfonium salt was documented over 100 years ago, though the synthetic potential of these compounds as annulation reagents remained largely unexplored for several decades. This early period was characterized by limited understanding of the unique reactivity patterns that would later make vinylsulfonium salts invaluable synthetic tools.
The foundational work in vinylsulfonium chemistry was established in 1966 when Gosselck and co-workers demonstrated that cyclopropanes could be assembled through the reaction of carbanions with vinyldimethylsulfonium salts. This pioneering research marked the beginning of systematic investigations into the synthetic utility of vinylsulfonium compounds. Shortly thereafter, in the early 1970s, Johnson's group advanced the concept of vinylsulfoxonium salts as electrophilic species, expanding the theoretical framework for understanding sulfur-based electrophiles.
A significant milestone occurred in 1980 when Johnson's group demonstrated that vinylsulfoxonium salts could undergo conjugate addition reactions with various protic nucleophiles, including amines, ketoesters, and nitromethane, to afford three-membered and five-membered cyclic products. However, vinylsulfoxonium salt research remained relatively dormant until Gais's group carried out further investigations in the 1990s and 2000s.
The modern era of vinylsulfonium salt chemistry, particularly for this compound, was significantly advanced by the contributions of Aggarwal and colleagues from 2000 to the present. Aggarwal's team reported an efficient and practical method for the synthesis of diphenylvinylsulfonium triflate, involving the reaction of 2-bromoethyl triflate with diphenyl sulfide in refluxing toluene under an inert atmosphere. This methodology furnished crystalline solid bromoethyldiphenylsulfonium triflate in high yield, which upon treatment with potassium bicarbonate in a mixture of tetrahydrofuran and water at room temperature, gave the desired this compound as a light-yellow oil in excellent yield.
The development of practical synthetic routes has been crucial for the widespread adoption of this compound in research laboratories. The establishment of commercially available precursors, particularly bromoethyldiphenylsulfonium triflate, has facilitated the in-situ generation of this compound under various reaction conditions. This accessibility has contributed significantly to the compound's current prominence in synthetic organic chemistry.
Structural Classification as a Vinylsulfonium Salt
This compound belongs to the broader class of sulfonium salts, which are defined as positively charged organosulfur compounds in which the central sulfur atom is bonded to three organic substituents. The general formula for sulfonium salts is [R₃S]⁺X⁻, where X represents a non-coordinated counter anion. In the specific case of this compound, the three organic substituents are two phenyl groups and one vinyl group, with trifluoromethanesulfonate serving as the counter anion.
The structural characteristics of sulfonium salts are particularly noteworthy from a stereochemical perspective. The sulfur atom in sulfonium salts possesses a stereochemically active free electron pair, which forces sulfur to adopt the pyramidal geometry expected from the application of Valence Shell Electron Pair Repulsion theory. This pyramidal arrangement makes sulfonium salts not only isoelectronic but also isostructural to typical phosphines. The pyramidal inversion barriers in sulfonium salts are relatively high, making this process slow at room temperature, which has important implications for their stereochemical stability.
The vinyl group attachment in this compound introduces unique reactivity patterns that distinguish it from other sulfonium salts. The presence of the vinyl moiety creates an electrophilic center that readily undergoes conjugate addition reactions with nucleophiles. This reactivity pattern is fundamental to the compound's utility in synthetic applications, as nucleophiles can attack the vinyl group to form sulfur ylide intermediates. These intermediates can subsequently undergo various transformations, including proton transfer followed by intramolecular cyclization with liberation of sulfide.
The trifluoromethanesulfonate anion component provides several advantageous properties to the overall compound structure. This anion is weakly coordinating and highly stable, contributing to the compound's stability and handling characteristics. The triflate group also enhances the electrophilicity of the sulfonium center through its electron-withdrawing effects, making the vinyl group more susceptible to nucleophilic attack.
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Sulfonium Center | Pyramidal geometry with three organic substituents | Provides electrophilic character and stereochemical stability |
| Vinyl Group | Ethylene moiety attached to sulfur | Creates reactive site for nucleophilic addition |
| Phenyl Groups | Two aromatic rings | Provide stability and influence electronic properties |
| Trifluoromethanesulfonate Anion | Weakly coordinating counterion | Enhances electrophilicity and compound stability |
The classification of this compound as a vinylsulfonium salt places it within a specialized subset of organosulfur chemistry that has gained considerable attention for its synthetic applications. Vinylsulfonium salts are particularly valued for their ability to serve as two-carbon bridge components in annulation reactions. The electrophilic nature of the vinyl group, enhanced by the electron-withdrawing sulfonium center, makes these compounds excellent partners for nucleophilic species in the construction of cyclic structures.
The structural relationship between this compound and other vinylsulfonium variants has been extensively studied. Research has shown that modifications to the aryl substituents or the introduction of additional functional groups can significantly alter the reactivity and selectivity profiles of these compounds. This structural modularity has led to the development of various analogs designed for specific synthetic applications, demonstrating the versatility of the vinylsulfonium scaffold.
Properties
IUPAC Name |
ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGDBRZMJNKLV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[S+](C1=CC=CC=C1)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247129-88-0 | |
| Record name | Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247129-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl(vinyl)sulfonium trifluoromethanesulfonate typically involves the reaction of diphenyl sulfide with vinyl trifluoromethanesulfonate under specific conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature, and the reaction is usually completed within a few hours. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The reaction is conducted in large reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
Organic Synthesis
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is extensively used as a reagent in organic synthesis. It facilitates the formation of carbon-sulfur bonds and participates in various reactions such as:
- Cyclopropanation : The compound has been successfully used in zinc triflate-mediated cyclopropanation reactions involving oxindoles, yielding high product yields under mild conditions .
- Aziridination : It can react with primary amines to produce aziridines, showcasing its utility in synthesizing nitrogen-containing heterocycles .
- Epoxidation : The compound is also involved in epoxidation reactions, contributing to the synthesis of epoxides from alkenes.
Biological Applications
The biological activity of this compound is notable due to its electrophilic nature, allowing it to interact with biomolecules:
- Biological Probes : The compound has been investigated for its potential as a biological probe, interacting with proteins and nucleic acids through covalent bonding.
- Therapeutic Potential : Research has explored its antimicrobial properties, indicating possible applications in medicinal chemistry.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials:
- Photoresists : It serves as a key component in photoresist formulations used in semiconductor manufacturing.
- Coatings : The compound is employed in developing coatings that require specific chemical properties for durability and performance.
Case Study 1: Synthesis of Morpholines
Aggarwal's group demonstrated the use of diphenyl(vinyl)sulfonium triflate for synthesizing morpholines from β-amino alcohols with yields ranging from 94% to 98%. This method highlights the compound's utility in producing biologically relevant compounds.
Case Study 2: Cyclopropanation Reactions
A study reported the successful application of diphenyl(vinyl)sulfonium triflate in cyclopropanation reactions mediated by zinc triflate. The reactions were conducted under mild conditions and yielded high product yields while tolerating various functional groups .
Mechanism of Action
The mechanism of action of diphenyl(vinyl)sulfonium trifluoromethanesulfonate involves its ability to act as an electrophile, reacting with nucleophiles to form stable products. The sulfonium group can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonium Salts
Substituent Variations on the Sulfonium Core
Sulfonium salts vary widely based on substituents attached to the sulfur atom, which significantly influence their reactivity and applications.
Table 1: Structural and Functional Comparisons
Key Observations:
Vinyl vs. Trifluoromethyl Substituents :
- The vinyl group in Diphenyl(vinyl)sulfonium triflate facilitates ylide-mediated cyclopropanation and aziridine synthesis under mild conditions .
- In contrast, the trifluoromethyl substituent in Diphenyl(trifluoromethyl)sulfonium triflate enhances electrophilicity, making it effective in enantioselective trifluoromethylation reactions (60% yield, 94:6 e.r.) .
Aromatic vs. Aliphatic Substituents :
- 4-tert-Butylphenyl andnaphthyl groups increase steric hindrance, reducing reactivity in electrophilic processes but improving thermal stability for polymerization .
Counterion Effects: Triflate (CF₃SO₃⁻) salts are preferred for their low nucleophilicity and compatibility with polar aprotic solvents. Hexafluorophosphate (PF₆⁻) salts exhibit better solubility in non-polar media, expanding their utility in photolithography .
Biological Activity
Diphenyl(vinyl)sulfonium trifluoromethanesulfonate (CAS No. 247129-88-0) is an organosulfur compound notable for its unique electrophilic properties and potential applications in biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a sulfonium group attached to a vinyl group, along with two phenyl rings. Its structure contributes to its reactivity, particularly as an electrophile capable of interacting with nucleophiles in biological systems .
The primary mechanism of action involves the compound acting as an electrophile , which allows it to react with various nucleophiles, including biomolecules such as proteins and nucleic acids. This interaction can result in covalent modifications that may alter the function of these biomolecules, leading to various biological effects .
Key Reactions
- Nucleophilic Substitution : The vinyl group can undergo substitution reactions with amines or thiols, forming stable products.
- Oxidation and Reduction : The sulfonium group can be oxidized to form sulfoxides or sulfones, while reduction can yield diphenyl sulfide.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of various bioactive molecules. For example, it has been employed in the synthesis of morpholines and piperazines through reactions with β-amino alcohols and thiols, yielding products with high biological relevance .
Case Studies
- Synthesis of Morpholines : Aggarwal's group demonstrated that diphenyl(vinyl)sulfonium triflate could facilitate the synthesis of morpholines from β-amino alcohols with yields ranging from 94% to 98%. This method showcases its utility in producing compounds with potential therapeutic applications .
- Cyclopropanation Reactions : A study reported the use of zinc triflate-mediated cyclopropanation involving diphenyl(vinyl)sulfonium triflate to modify oxindoles, providing high yields under mild conditions. This reaction highlights its versatility in late-stage functionalization of complex molecules .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Diphenylmethylsulfonium trifluoromethanesulfonate | Methyl group instead of vinyl | Limited studies on biological activity |
| Diphenyl(phenylthio)methylsulfonium trifluoromethanesulfonate | Contains a phenylthio group | Potentially lower reactivity compared to vinyl |
| Diphenyl(phenylthio)vinylsulfonium trifluoromethanesulfonate | Similar structure with enhanced reactivity | Investigated for various synthetic applications |
Q & A
Q. What are the key considerations for handling diphenyl(vinyl)sulfonium trifluoromethanesulfonate in laboratory settings?
this compound is moisture-sensitive and requires inert atmospheric conditions (e.g., nitrogen/argon glovebox) during storage and handling. It should be stored at –20°C in a desiccator to prevent hydrolysis. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Waste should be neutralized with a saturated sodium bicarbonate solution before disposal to avoid releasing triflic acid residues .
Q. How is this compound typically synthesized, and what are its stability challenges?
The compound is synthesized via alkylation of diphenyl sulfide with vinyl triflate or related reagents. A critical challenge is its susceptibility to hydrolysis due to the triflate counterion’s strong electron-withdrawing nature. Stability is enhanced by avoiding protic solvents (e.g., water, alcohols) and acidic conditions. Characterization via , , and high-resolution mass spectrometry (HRMS) is essential to confirm purity .
Advanced Questions
Q. What mechanistic role does Zn(OTf)₂ play in the cyclopropanation of oxindoles using this compound?
Zn(OTf)₂ acts as a Lewis acid to activate the oxindole’s C3–H bond, facilitating deprotonation and subsequent nucleophilic attack on the vinyl sulfonium salt. This avoids the need for strong bases (e.g., NaH) and minimizes over-alkylation, a common side reaction in unprotected oxindoles. The triflate counterion stabilizes reactive intermediates, enabling room-temperature reactions with yields >85% and broad functional group tolerance (e.g., amines, boronic acids) .
Q. How does the triflate counterion influence the reactivity of diphenyl(vinyl)sulfonium salts compared to hexafluorophosphate analogs?
The triflate () counterion enhances solubility in polar aprotic solvents (e.g., DCM, THF) and stabilizes cationic intermediates via resonance delocalization. In contrast, hexafluorophosphate () salts are less soluble and require harsher conditions (e.g., elevated temperatures) for similar reactivity. This makes triflate derivatives superior for mild, selective transformations like cyclopropanation and C–P bond formation .
Q. What strategies mitigate competing side reactions in desulfonative C–P bond formation with this compound?
Key strategies include:
- Phosphine oxide pre-activation: Using stoichiometric phosphine oxides with electron-withdrawing groups to accelerate desulfonation.
- Solvent optimization: Dichloromethane (DCM) minimizes side reactions compared to polar solvents like DMF.
- Catalyst-free conditions: Room-temperature reactions prevent decomposition of sensitive phosphine oxides.
Yields for terminal vinyl phosphine oxides exceed 75% under optimized conditions .
Q. Can this compound enable late-stage functionalization (LSF) of bioactive molecules?
Yes. Its mild reactivity allows functionalization of complex scaffolds like oxindoles, which are prevalent in pharmaceuticals (e.g., sunitinib). For example, spirocyclopropyl oxindoles synthesized via this reagent exhibit enhanced conformational rigidity, improving binding affinity in drug candidates. Compatibility with unprotected amines and hydroxyl groups is critical for LSF applications .
Q. How does this reagent compare to diazo compounds in cyclopropanation reactions?
| Parameter | Diphenyl(vinyl)sulfonium triflate | Diazo Compounds |
|---|---|---|
| Safety | Non-explosive, air-stable | Shock-sensitive, hazardous |
| Reaction Conditions | Room temperature, Zn(OTf)₂ catalysis | High heat, transition metals |
| Functional Group Tolerance | Broad (amines, boronic acids) | Limited by carbene reactivity |
| Yield | 80–95% | 50–75% (variable) |
| This reagent offers safer, higher-yielding alternatives to diazo-based methods . |
Q. What analytical techniques are critical for monitoring reactions involving this reagent?
- NMR Spectroscopy: tracks triflate counterion stability.
- LC-MS: Identifies intermediates and byproducts in complex mixtures.
- X-ray Crystallography: Resolves stereochemistry in cyclopropane products (e.g., spirocyclic oxindoles) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
